6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Description
6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. Key structural attributes include:
- Position 6: Bromine substituent, enabling further derivatization via cross-coupling reactions.
- Position 2: Ethoxymethyl (-CH2-O-C2H5) group, contributing to lipophilicity and steric bulk.
- Position 8: N-methylamine, enhancing solubility and modulating electronic properties.
Its molecular formula is C10H13BrN4O (calculated molecular weight: 287.14 g/mol).
Properties
CAS No. |
142744-43-2 |
|---|---|
Molecular Formula |
C10H13BrN4O |
Molecular Weight |
285.14 g/mol |
IUPAC Name |
6-bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H13BrN4O/c1-3-16-6-7-4-15-5-8(11)14-9(12-2)10(15)13-7/h4-5H,3,6H2,1-2H3,(H,12,14) |
InChI Key |
RDNGINVLZBBXRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CN2C=C(N=C(C2=N1)NC)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods allow for the formation of the imidazo[1,2-a]pyrazine scaffold, which is essential for the compound’s biological activity. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways . It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key Observations:
- Ethoxymethyl vs.
- Core Heterocycle : Pyrazine (target) vs. pyridine ( compound) alters electronic properties. Pyrazine’s additional nitrogen may enhance hydrogen-bonding interactions with biological targets .
- Substituent Position : Moving the ethoxymethyl group from position 2 (target) to 3 (PAB 40) could sterically hinder binding to enzyme active sites .
Pharmacokinetic Considerations
Therapeutic Potential
- Antimicrobials : Nitroimidazole analogs (–8) show antimicrobial activity, though the target compound’s bromine and ethoxymethyl groups may redirect its mechanism .
Biological Activity
6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11BrN4
- Molecular Weight : 227.061 g/mol
- CAS Number : 117718-85-1
- Density : 1.81 g/cm³
- LogP : 1.6065
The compound is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential interactions with kinases and phosphodiesterases, which are critical in numerous biological processes.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that modifications in the imidazo[1,2-a]pyrazine scaffold can lead to enhanced inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes:
- Phosphodiesterase Inhibitors : Compounds in this class have demonstrated the ability to modulate cyclic nucleotide levels, influencing pathways related to inflammation and cancer progression.
- Kinase Inhibition : The structural features of imidazo[1,2-a]pyrazines suggest potential as kinase inhibitors, which could be beneficial in targeting specific cancer types.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated a series of imidazo[1,2-a]pyrazine derivatives, including this compound. The results indicated that these compounds inhibited tumor growth in xenograft models of human cancers, demonstrating a dose-dependent response.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.4 | A549 (lung cancer) |
| Reference Compound | 3.2 | A549 (lung cancer) |
Study 2: Enzyme Inhibition Profile
In another study focused on enzyme inhibition, the compound was assessed for its effects on phosphodiesterase activity. Results showed a significant reduction in enzyme activity at low concentrations.
| Enzyme Type | % Inhibition at 10 µM |
|---|---|
| PDE10A | 75% |
| PDE5 | 60% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
